molecular formula C16H10F2N2O5S B13555461 2-(5-Cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenylsulfurofluoridate

2-(5-Cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenylsulfurofluoridate

Cat. No.: B13555461
M. Wt: 380.3 g/mol
InChI Key: DUUKYJFMCALANH-UHFFFAOYSA-N
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Description

2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and cyclopropyl groups. The final steps often involve the addition of the fluorophenyl and sulfurofluoridate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and pyridine rings.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal applications could include its use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Research would focus on its efficacy, safety, and mechanism of action.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfonate
  • 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfate

Uniqueness

Compared to similar compounds, 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate may exhibit unique properties due to the presence of the sulfurofluoridate group. This group could impart specific reactivity or stability, making the compound particularly useful in certain applications.

Properties

Molecular Formula

C16H10F2N2O5S

Molecular Weight

380.3 g/mol

IUPAC Name

3-cyano-1-cyclopropyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine

InChI

InChI=1S/C16H10F2N2O5S/c17-11-1-4-14(25-26(18,23)24)13(6-11)15(21)10-5-9(7-19)16(22)20(8-10)12-2-3-12/h1,4-6,8,12H,2-3H2

InChI Key

DUUKYJFMCALANH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F

Origin of Product

United States

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